ethyl (1H-1,2,3-triazol-1-yl)propanoate
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Overview
Description
Ethyl (1H-1,2,3-triazol-1-yl)propanoate is an organic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and ability to form hydrogen bonds, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science . The 1,2,3-triazole ring system is particularly notable for its biological activities, including antibacterial, antimalarial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (1H-1,2,3-triazol-1-yl)propanoate can be synthesized via “click” chemistry, a widely used method for constructing 1,2,3-triazole rings. This involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The synthesis typically starts with ethyl lactate as a starting material, which undergoes a series of reactions including the Mitsunobu reaction and Suzuki–Miyaura cross-coupling in aqueous medium .
Industrial Production Methods
Industrial production of this compound often involves large-scale click chemistry processes due to their efficiency and high yield. The use of water-soluble ligands in the copper(I)-catalyzed azide-alkyne cycloaddition helps in accelerating reaction rates and suppressing cell cytotoxicity, making the process more viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1H-1,2,3-triazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring, although these are less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can yield various triazole derivatives .
Scientific Research Applications
Ethyl (1H-1,2,3-triazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase-II.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl (1H-1,2,3-triazol-1-yl)propanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase-II by binding to the active site residues, thereby preventing the enzyme’s activity . This interaction is facilitated by the triazole ring, which forms hydrogen bonds and hydrophobic interactions with the enzyme .
Comparison with Similar Compounds
Ethyl (1H-1,2,3-triazol-1-yl)propanoate can be compared with other similar compounds such as:
(1H-1,2,3-Triazol-1-yl)acetic acid derivatives: These compounds also contain the 1,2,3-triazole ring and exhibit similar biological activities.
1,5-Disubstituted 1,2,3-triazoles: These compounds are known for their superior carbonic anhydrase inhibition properties.
Uniqueness
What sets this compound apart is its ester group, which provides additional sites for chemical modification and enhances its solubility in organic solvents. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 2-(triazol-1-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)6(2)10-5-4-8-9-10/h4-6H,3H2,1-2H3 |
InChI Key |
HSZBSKFDEYXXBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N1C=CN=N1 |
Origin of Product |
United States |
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